![molecular formula C12H16FNO2 B2893292 Tert-butyl 2-amino-2-(4-fluorophenyl)acetate CAS No. 1393687-30-3](/img/structure/B2893292.png)
Tert-butyl 2-amino-2-(4-fluorophenyl)acetate
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Overview
Description
Scientific Research Applications
Synthesis and Applications in Chemical Reactions
Tert-butyl 2-amino-2-(4-fluorophenyl)acetate has been utilized in various synthetic processes. For example, it has been used in the efficient synthesis of 3-Amino-4-fluorobutanoic acid, which is an inactivator of GABA transaminase (Mathew, Invergo, & Silverman, 1985).
The compound is involved in the synthesis of important intermediates in biologically active compounds. For instance, it was used in the rapid synthesis of an intermediate in the production of omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
Role in Medicinal Chemistry
Tert-butyl 2-amino-2-(4-fluorophenyl)acetate plays a role in the synthesis of various pharmaceutical compounds. For example, it is used in the synthesis of atorvastatin lactone, a precursor to atorvastatin calcium, a widely-used antihyperlipidemic drug (Estévez, Villacampa, & Menéndez, 2014).
It has been used in the development of novel compounds with potential medical applications, such as inhibitors of monocarboxylate transporters (MCTs), which are significant in the treatment of various human cancers (Sadeghzadeh et al., 2019).
Utility in Organic and Industrial Chemistry
- This compound is pivotal in various organic reactions and has been used in the alkylation of acetates using alcohols as alkylating agents, providing a direct route to carboxylates, crucial raw materials in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).
Other Chemical Properties and Reactions
- Tert-butyl 2-amino-2-(4-fluorophenyl)acetate has been studied for its various chemical properties, such as in reactions involving nitration, leading to the formation of different chemical compounds (Fischer & Woderer, 1976).
Future Directions
properties
IUPAC Name |
tert-butyl 2-amino-2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFBMIHHIQLHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(4-fluorophenyl)acetate |
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